molecular formula C₂₆H₃₉D₅O₄ B1145722 6-Ethylchenodeoxycholic-d5 Acid CAS No. 1992000-80-2

6-Ethylchenodeoxycholic-d5 Acid

Cat. No.: B1145722
CAS No.: 1992000-80-2
M. Wt: 425.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

6-Ethylchenodeoxycholic-d5 Acid has a wide range of applications in scientific research, including:

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Obeticholic acid, which is similar to 6-Ethylchenodeoxycholic-d5 Acid, is being examined for future applications in the treatment of primary biliary cholangitis, primary sclerosing cholangitis, non-alcoholic steatohepatitis (NASH), and non-alcoholic fatty liver disease (NAFLD) .

Biochemical Analysis

Biochemical Properties

6-Ethylchenodeoxycholic-d5 Acid plays a significant role in biochemical reactions, particularly those involving bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . The interaction of this compound with FXR leads to the modulation of various enzymes and proteins, including cholesterol 7α-hydroxylase (CYP7A1), bile salt export pump (BSEP), and small heterodimer partner (SHP) . These interactions are crucial for maintaining bile acid homeostasis and preventing cholestasis.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In hepatocytes, it influences cell signaling pathways by activating FXR, which in turn regulates the expression of genes involved in bile acid metabolism and transport . This activation leads to the suppression of CYP7A1 and the induction of BSEP and SHP, resulting in reduced bile acid synthesis and increased bile acid excretion . Additionally, this compound has been shown to modulate gene expression and cellular metabolism, thereby protecting cells from bile acid-induced toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to FXR, which is a key regulator of bile acid homeostasis . This interaction leads to the transcriptional activation or repression of target genes, including those encoding for CYP7A1, BSEP, and SHP . The modulation of these genes results in decreased bile acid synthesis, increased bile acid excretion, and overall maintenance of bile acid homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under experimental conditions and does not degrade significantly, allowing for long-term studies . In vitro and in vivo studies have shown that the protective effects of this compound on hepatocytes are sustained over extended periods, with continuous activation of FXR and regulation of bile acid metabolism . These long-term effects are crucial for understanding the therapeutic potential of this compound in treating liver diseases and metabolic disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively activates FXR and regulates bile acid metabolism without causing adverse effects . At high doses, this compound may lead to toxicity and adverse effects, including liver damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to bile acid metabolism . It interacts with enzymes such as CYP7A1, which is responsible for the initial step in bile acid synthesis from cholesterol . By modulating the activity of CYP7A1 and other enzymes, this compound influences the overall metabolic flux and levels of various bile acid metabolites . These interactions are essential for maintaining bile acid homeostasis and preventing metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The bile salt export pump (BSEP) plays a crucial role in the excretion of this compound from hepatocytes into the bile . Additionally, the compound interacts with other transporters and binding proteins that facilitate its distribution and localization within different cellular compartments . These transport and distribution mechanisms are vital for the proper functioning and therapeutic efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and the nucleus of hepatocytes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Within the endoplasmic reticulum, this compound interacts with enzymes involved in bile acid synthesis and metabolism . In the nucleus, it binds to FXR and regulates the transcription of target genes . These subcellular localizations are critical for the compound’s biochemical activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylchenodeoxycholic-d5 Acid involves the introduction of deuterium atoms into the molecular structure of 6-Ethylchenodeoxycholic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethylchenodeoxycholic-d5 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of products, including halogenated compounds and alkylated derivatives .

Mechanism of Action

6-Ethylchenodeoxycholic-d5 Acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, cholesterol, and glucose metabolism. Upon activation by this compound, FXR modulates the expression of various genes involved in these metabolic pathways, leading to changes in bile acid synthesis, cholesterol homeostasis, and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylchenodeoxycholic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of the compound’s fate is essential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Ethylchenodeoxycholic-d5 Acid involves the modification of chenodeoxycholic acid through a series of chemical reactions.", "Starting Materials": [ "Chenodeoxycholic acid", "Ethyl iodide-d5", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Chenodeoxycholic acid is reacted with ethyl iodide-d5 in the presence of sodium hydride and dimethylformamide to form 6-Ethylchenodeoxycholic-d5 Acid.", "The resulting product is then purified using methanol and recrystallization.", "The purified product is dissolved in hydrochloric acid and heated to form the corresponding hydrochloride salt.", "The hydrochloride salt is then neutralized with sodium hydroxide and extracted with diethyl ether.", "The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield 6-Ethylchenodeoxycholic-d5 Acid as a white solid." ] }

CAS No.

1992000-80-2

Molecular Formula

C₂₆H₃₉D₅O₄

Molecular Weight

425.66

Synonyms

(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5;  3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5;  6-ECDCA-d5;  _x000B_6α-Ethylchenodeoxycholic Acid-d5;  INT 747-d5;  Obeticholic Acid-d5;  Ocaliva-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.